molecular formula C18H24N2O2 B2877532 1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415598-94-4

1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2877532
CAS No.: 2415598-94-4
M. Wt: 300.402
InChI Key: WZHYBAVKWFBVPS-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound with the molecular formula C18H24N2O2 and a molecular weight of 300.402 g/mol. This compound is characterized by its unique structure, which includes a hexahydrocyclopenta[c]pyrrole ring fused with an azetidine ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Hexahydrocyclopenta[c]pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound under high-pressure conditions.

    Azetidine Ring Formation: The azetidine ring is formed via a cyclization reaction involving a suitable halogenated precursor and a nitrogen nucleophile.

    Coupling with Methoxyphenyl Group: The final step involves coupling the azetidine intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Linear amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    Lemon Balm Compounds: Compounds found in lemon balm, such as rosmarinic acid, have phenolic structures similar to the methoxyphenyl group.

Uniqueness

The uniqueness of 1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine lies in its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-17-7-3-4-13(8-17)18(21)20-11-16(12-20)19-9-14-5-2-6-15(14)10-19/h3-4,7-8,14-16H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHYBAVKWFBVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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